Tyrosyl-alanyl-glycyl-phenylalanine

Description

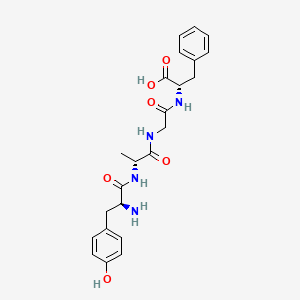

Tyrosyl-alanyl-glycyl-phenylalanine (Tyr-Ala-Gly-Phe, YAGF) is a tetrapeptide comprising the amino acids tyrosine (Tyr), alanine (Ala), glycine (Gly), and phenylalanine (Phe). While direct references to YAGF are absent in the provided evidence, its structural and functional analogs can be inferred from related peptides. Peptides with tyrosine and phenylalanine residues often exhibit aromatic stacking interactions, influencing their stability and receptor-binding properties .

Properties

IUPAC Name |

(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6/c1-14(26-22(31)18(24)11-16-7-9-17(28)10-8-16)21(30)25-13-20(29)27-19(23(32)33)12-15-5-3-2-4-6-15/h2-10,14,18-19,28H,11-13,24H2,1H3,(H,25,30)(H,26,31)(H,27,29)(H,32,33)/t14-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXITOVWUAKZHT-CCKFTAQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987051 | |

| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67706-17-6 | |

| Record name | Tyrosyl-alanyl-glycyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067706176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxypropylidene)amino]-1-hydroxyethylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis Using N-Thiocarboxy Anhydrides

This method employs N-thiocarboxy amino acid anhydrides for sequential coupling:

Key Data :

| Step | Yield | Purity | Conditions |

|---|---|---|---|

| Tyrosine Activation | 93% | ≥96% | 40°C, benzene |

| Alanine Coupling | 95% | ≥95% | 0°C, pH 10.2 |

| Glycine Addition | 97% | ≥97% | Ethanol, 45°C |

| Phenylalanine Termination | 90% | ≥94% | 25°C, N₂ |

Chloride-Activated Condensation

Adapted from dipeptide synthesis, this method uses D-2-chlorpromazine chloride for activation:

| Parameter | Value |

|---|---|

| Solvent | Toluene/water (1:1) |

| Temperature | ≤30°C (condensation), 40–70°C (amination) |

| Yield (Crude) | 97.7% |

| Final Purity | ≥97% after ethanol recrystallization |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| N-Thiocarboxy Anhydrides | High yields (90–97%), minimal racemization | Requires anhydrous conditions, costly reagents |

| Chloride Activation | Scalable, uses inexpensive solvents | Lower selectivity for tetrapeptides |

Critical Considerations

- Protecting Groups :

- Use trifluoroacetyl for serine/threonine hydroxyls.

- Half-esters for aspartic/glutamic side chains.

- Purification :

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-alanyl-glycyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form dopaquinone.

Reduction: Reduction reactions can occur at the peptide bonds, although these are less common.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Major Products

Oxidation: Formation of dopaquinone from tyrosine.

Reduction: Reduced peptide bonds.

Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

Tyrosyl-alanyl-glycyl-phenylalanine has various applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of tyrosyl-alanyl-glycyl-phenylalanine depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Implications of Sequence Variations

Amino Acid Substitutions

- Alanine vs. Arginine : Replacing Ala with Arg (as in ’s Tyr-Arg-Gly-Phe-OEt) introduces a positively charged guanidinium group. This enhances solubility in aqueous environments and may alter receptor interactions, such as binding to G-protein-coupled receptors .

- Methionine Inclusion : The L-methionine derivative (CAS 100929-62-2) incorporates sulfur-containing methionine, which could influence redox activity or metal binding .

Modifications

Structural Analogues Beyond Peptides

highlights diphenylamine analogs (e.g., thyroxine and tofenamic acid), which share aromatic motifs but differ fundamentally from YAGF. Thyroxine’s iodinated tyrosine residues contrast with YAGF’s non-halogenated structure, suggesting divergent biological targets (e.g., thyroid hormone receptors vs. peptide-specific pathways) .

Research Findings and Limitations

Stability and Bioactivity

- Glycine’s Role : Glycine in YAGF may confer conformational flexibility, enabling adaptation to diverse binding pockets. Similar glycine-containing peptides in and show varied stability profiles depending on adjacent residues .

- Toxicity Data Gaps : Analogues like 3-Methyl-L-tyrosine () lack comprehensive toxicological studies, underscoring the need for caution in extrapolating safety profiles to YAGF .

Analytical Challenges

- Impurity Control: emphasizes stringent impurity thresholds for peptide pharmaceuticals (e.g., drospirenone-related compounds). YAGF synthesis would require similar rigor to manage byproducts like deamidated or truncated peptides .

Biological Activity

Tyrosyl-alanyl-glycyl-phenylalanine (YAGF) is a tetrapeptide composed of four amino acids: tyrosine, alanine, glycine, and phenylalanine. This compound is noteworthy for its specific sequence, which influences its structural and functional properties, impacting various biological processes including protein synthesis and cellular signaling.

Structural Characteristics

The unique combination of aromatic amino acids (tyrosine and phenylalanine) and aliphatic amino acids (alanine and glycine) contributes to the distinct characteristics of YAGF in biochemical interactions. The presence of the phenolic hydroxyl group in tyrosine allows for hydrogen bonding and electrostatic interactions, which can modulate the activity of proteins it interacts with. This structural configuration enables YAGF to engage in diverse biochemical interactions, making it a valuable subject for studies related to peptide chemistry and biology.

1. Cellular Signaling

Research indicates that peptides containing tyrosine may influence cellular signaling pathways and protein-protein interactions. The interactions of YAGF with specific molecular targets, such as receptors or enzymes, are critical for understanding how this peptide can influence biological pathways and contribute to cellular functions.

2. Protein Synthesis

YAGF plays a role in protein synthesis due to its amino acid composition. Studies have shown that peptides like YAGF can serve as sources of essential amino acids required for the synthesis of proteins in various tissues . For instance, the infusion of related peptides has been demonstrated to maintain plasma levels of tyrosine in parenterally fed animals, suggesting their utility in clinical nutrition .

Case Study: Infusion Studies

In a study investigating the effects of L-alanyl-L-tyrosine (a related peptide) on plasma levels during total parenteral nutrition, it was found that higher doses significantly increased plasma tyrosine levels compared to lower doses or controls without tyrosine sources. This indicates that YAGF could similarly influence amino acid pools in clinical settings .

Enzymatic Interactions

YAGF's susceptibility to enzymatic cleavage has been explored, particularly regarding proteolytic enzymes derived from Streptomyces griseus. Such studies highlight how YAGF can be hydrolyzed by specific enzymes, leading to the release of its constituent amino acids which can then be utilized by biological systems .

Comparative Analysis with Similar Peptides

| Peptide Name | Composition | Key Biological Activity |

|---|---|---|

| This compound | Tyrosine, Alanine, Glycine, Phenylalanine | Modulates protein activity through receptor interactions |

| L-Alanyl-L-Tyrosine | Alanine, Tyrosine | Maintains plasma tyrosine levels during parenteral nutrition |

| Tyrosyl-alanyl-phenylalanylglycinamide | Tyrosine, Alanine, Phenylalanine, Glycine | Influences neurotransmitter systems |

Q & A

Q. What are the recommended synthetic methodologies for producing YAGF and its derivatives?

To synthesize YAGF or its modified analogs (e.g., formylated or tosylated derivatives), researchers should:

- Formylation : React L-phenylalanine with formyl chloride in anhydrous solvents (e.g., dichloromethane) under alkaline catalysis to produce N-formyl-L-phenylalanine, a common intermediate .

- Protection strategies : Use tosyl (Ts) groups (e.g., N-Tosyl-L-phenylalanine) to protect amino acid side chains during solid-phase peptide synthesis (SPPS). Purity (>97%) can be verified via high-performance liquid chromatography (HPLC) .

- Purification : Employ reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier for isolating peptide sequences .

Q. How does stereochemistry influence the biological activity of YAGF?

YAGF’s activity depends on the enantiomeric configuration of its constituent amino acids:

- L-isomers : Predominantly used due to natural compatibility with eukaryotic systems. For example, L-phenylalanine (CAS 63-91-2) is preferred in bioactive peptide design .

- D-isomers : May confer protease resistance but require rigorous characterization (e.g., circular dichroism) to assess structural stability .

Advanced Research Questions

Q. How should researchers resolve contradictions in metabolic pathway data for YAGF analogs?

Discrepancies in metabolic studies (e.g., thienylalanine vs. phenylalanine behavior) require:

- Comparative assays : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic intermediates in vitro and in vivo .

- Enzyme specificity profiling : Test analogs against phenylalanine hydroxylase or decarboxylase to identify structural determinants of metabolic divergence .

- Statistical validation : Report individual data points for small sample sizes (n < 5) and use non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .

Q. What statistical frameworks are critical for preclinical dose-response studies of YAGF?

Adhere to NIH preclinical reporting guidelines:

- Error bars : Use standard deviation (SD) for biological replicates and avoid technical replicate error bars .

- Sample size justification : Define n-values per condition and disclose whether samples are technical or biological replicates .

- Data transparency : Provide raw datasets for dose-response curves, including IC₅₀/EC₅₀ calculations, in supplementary materials .

Q. How can structural heterogeneity in YAGF derivatives impact functional assays?

- Batch variability : Characterize each synthesis batch using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm sequence integrity .

- Aggregation screening : Perform dynamic light scattering (DLS) to detect oligomerization, which may artifactually alter receptor-binding assays .

Methodological Considerations

Q. What analytical techniques are essential for validating YAGF purity and stability?

Q. How should researchers design controls for YAGF bioactivity studies?

- Negative controls : Use scrambled peptide sequences (e.g., Phe-Ala-Tyr-Gly) to rule out nonspecific effects.

- Pharmacological controls : Compare YAGF to established agonists/antagonists (e.g., phenylethylamine derivatives) in receptor-binding assays .

Data Reporting Standards

- Figure preparation : Label axes with biological/chemical entities measured (e.g., "μM YAGF" or "% receptor activation") and specify statistical tests in captions .

- Reproducibility : Document independent experimental repeats (≥3) and solvent conditions (e.g., dichloromethane vs. ether) in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.